molecular formula C25H23N3O4 B11311058 N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11311058
M. Wt: 429.5 g/mol
InChI Key: HAPZRSXJCBFVSP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with dimethyl and methoxy groups, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with 4-phenoxyacetic acid under basic conditions to form the desired product.

    Final acylation: The resulting compound is acylated with 3,4-dimethylaniline to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary widely depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3,4-dimethylphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Comparison:

  • Uniqueness: The presence of the methoxy group in N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets.
  • Properties: Similar compounds with different substituents (e.g., hydroxy or chloro groups) may exhibit different chemical and biological properties, such as solubility, stability, and binding affinity.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O4/c1-16-4-9-20(14-17(16)2)26-23(29)15-31-22-12-7-19(8-13-22)25-27-24(28-32-25)18-5-10-21(30-3)11-6-18/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

HAPZRSXJCBFVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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